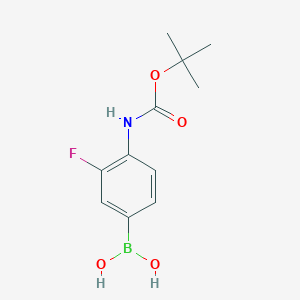

4-N-Boc-Amino-3-fluorophenylboronic acid

Descripción general

Descripción

4-N-Boc-Amino-3-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C11H15BFNO4 and a molecular weight of 255.05 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Boc-Amino-3-fluorophenylboronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

Fluorination: The fluorine atom is introduced through electrophilic fluorination, typically using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-N-Boc-Amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-N-Boc-Amino-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing biomolecules for biological studies.

Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 4-N-Boc-Amino-3-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or biomolecule being studied.

Comparación Con Compuestos Similares

4-N-Boc-Amino-3-fluorophenylboronic acid can be compared with other boronic acid derivatives:

(4-Amino-3-fluorophenyl)boronic acid: Lacks the Boc protection, making it more reactive but less stable.

tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Contains a boronate ester instead of a boronic acid group, offering different reactivity.

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different protecting groups and reactivity.

The uniqueness of this compound lies in its combination of a Boc-protected amino group, a fluorine atom, and a boronic acid group, providing a versatile and stable building block for various synthetic applications.

Actividad Biológica

4-N-Boc-Amino-3-fluorophenylboronic acid (CAS No. 218301-87-2) is a boronic acid derivative that has garnered attention in biochemical research due to its unique properties and biological activities. This compound is particularly noted for its role as a building block in organic synthesis and its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This interaction typically occurs with serine and threonine residues in the active sites of enzymes, which can lead to inhibition of enzymatic activity. The boronic acid group of this compound is crucial for its biochemical interactions, allowing it to bind effectively with diols and other nucleophiles, which is essential for modulating various biochemical pathways.

Interaction with Enzymes

This compound exhibits significant interactions with several enzymes, influencing their activity. For example, it has been shown to inhibit serine proteases and other enzymes that contain serine residues in their active sites. This inhibition can alter metabolic pathways and cellular signaling processes, demonstrating the compound's potential as a therapeutic agent .

Cellular Effects

The compound's influence extends to various cellular processes, including:

- Cell Signaling : It modulates key signaling pathways by inhibiting kinases, which play critical roles in cell growth and differentiation.

- Gene Expression : Changes in enzymatic activity can lead to alterations in gene expression profiles, impacting cellular function.

- Metabolism : By interacting with metabolic enzymes, it can affect the levels of important metabolites within cells.

Research Applications

This compound has diverse applications across different fields:

- Organic Synthesis : It serves as a building block in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds in complex organic molecules.

- Biological Studies : The compound is utilized in developing boron-containing biomolecules for biological research, aiding in the understanding of enzyme mechanisms and cellular functions.

- Medicinal Chemistry : It shows promise as a lead compound for drug discovery, particularly in designing inhibitors for various therapeutic targets .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, leading to reduced tumor growth in vitro.

- Antiviral Activity : Research indicated that derivatives of this compound exhibited antiviral properties against certain viruses by inhibiting viral replication through enzyme inhibition .

- Metabolic Modulation : Another investigation showed that treatment with this compound altered metabolic profiles in treated cells, indicating its potential role in metabolic disease therapies .

Table 1: In Vitro Activity Data

| Compound | Enzyme Target | IC50 (µM) | Cellular Effects |

|---|---|---|---|

| This compound | Serine Protease | 0.5 | Inhibition of cell growth |

| Derivative A | Kinase X | 0.8 | Modulation of signaling pathway |

| Derivative B | Viral Polymerase | 2.0 | Reduction in viral load |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases and kinases |

| Antiviral Properties | Effective against specific viral targets |

| Metabolic Effects | Alters metabolite levels and cellular metabolism |

Propiedades

IUPAC Name |

[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDXWWVPJSNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624413 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-87-2 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.